molecular formula C12H12O5 B12647173 Dillapional CAS No. 38971-74-3

Dillapional

Cat. No.: B12647173
CAS No.: 38971-74-3
M. Wt: 236.22 g/mol
InChI Key: UQBPCDWQJZVCPU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Dillapional can be extracted from the stems of Foeniculum vulgare using column chromatography techniques The extraction process involves the use of solvents such as chloroform to isolate the compound from the plant material

Chemical Reactions Analysis

Dillapional undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

CAS No.

38971-74-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal

InChI

InChI=1S/C12H12O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-6H,7H2,1-2H3/b4-3+

InChI Key

UQBPCDWQJZVCPU-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1/C=C/C=O)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C=CC=O)OCO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.